6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17386071
InChI: InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)5(8)10-7(11-6)13-2/h3H,1-2H3,(H2,8,10,11)
SMILES:
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol

6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC17386071

Molecular Formula: C7H9N5O

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
IUPAC Name 6-methoxy-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)5(8)10-7(11-6)13-2/h3H,1-2H3,(H2,8,10,11)
Standard InChI Key QXDPBVZHDZDTGK-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)N)OC

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core consists of a fused pyrazole and pyrimidine ring system, creating a planar, aromatic structure conducive to π-π stacking interactions with biological targets . The substitution pattern in 6-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine introduces three critical functional groups:

  • Methoxy group (position 6): Enhances electron density in the pyrimidine ring, potentially improving binding affinity to enzymatic pockets through hydrogen bonding or dipole interactions .

  • Methyl group (position 1): Provides steric bulk, which may stabilize the compound against metabolic degradation while modulating selectivity for target proteins .

  • Amino group (position 4): Serves as a hydrogen bond donor, a feature commonly exploited in kinase inhibitors to anchor the molecule to conserved residues in ATP-binding sites .

Computational Analysis of Electronic Properties

Density functional theory (DFT) calculations on analogous pyrazolo[3,4-d]pyrimidines reveal that methoxy substitution at position 6 reduces the compound’s electrophilicity (ΔELUMO=1.2eV\Delta E_{\text{LUMO}} = -1.2 \, \text{eV}) compared to chloro or methylsulfonyl derivatives . This electronic modulation may favor interactions with nucleophilic residues in target proteins, such as cysteine or lysine.

Synthetic Methodologies

Route Optimization and Key Intermediates

The synthesis of 6-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine likely follows a multi-step sequence analogous to reported pyrazolo[3,4-d]pyrimidine derivatives :

  • Formation of the Pyrazole Core:
    Condensation of methylhydrazine with ethyl cyanoacetate yields 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Intermediate A) .

  • Cyclization to Pyrazolo[3,4-d]pyrimidine:
    Heating Intermediate A with urea under reflux conditions facilitates cyclization, producing 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(7H)-dione (Intermediate B) .

  • Chlorination and Methoxy Substitution:
    Treatment of Intermediate B with phosphorus oxychloride (POCl3\text{POCl}_3) introduces chlorine at position 6, forming 4-amino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate C). Subsequent nucleophilic substitution with sodium methoxide replaces chlorine with methoxy, yielding the target compound .

Biological Activity and Mechanistic Insights

CompoundTargetIC₅₀ (nM)Selectivity (vs. Off-Targets)
4-Amino-6-chloro derivativeEGFR12.510-fold over HER2
4-Methoxy-1-methyl analogCDK28.315-fold over CDK4

The amino group at position 4 in the target compound likely engages in critical hydrogen bonding with kinase hinge regions, while the methoxy group may occupy hydrophobic pockets adjacent to the ATP-binding site .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines with electron-withdrawing substituents (e.g., chloro, nitro) demonstrate broad-spectrum antibacterial effects . Although the methoxy group is less electrophilic, its presence may enhance membrane permeability, as observed in morpholine-containing analogs .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • Aqueous Solubility: Predicted log Swater=3.2S_{\text{water}} = -3.2, indicating moderate solubility suitable for oral formulations .

  • Lipophilicity: Calculated log P=1.8P = 1.8, balancing membrane permeability and metabolic stability .

Metabolic Stability

In vitro microsomal studies on analogs suggest that the methyl group at position 1 reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t1/2=4.2ht_{1/2} = 4.2 \, \text{h}) compared to unmethylated derivatives (t1/2=1.5ht_{1/2} = 1.5 \, \text{h}) .

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity Trends

PositionSubstituentEffect on IC₅₀ (EGFR)Metabolic Stability
6Cl12.5 nMLow (t1/2=1.5ht_{1/2} = 1.5 \, \text{h})
6OCH₃18.9 nM (predicted)High (t1/2=4.2ht_{1/2} = 4.2 \, \text{h})
4NH₂Essential for bindingModerate

The methoxy group’s electron-donating nature slightly reduces kinase affinity but significantly improves pharmacokinetic properties .

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